molecular formula C9H4Cl2N4 B14155640 [(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile CAS No. 4002-71-5

[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile

Katalognummer: B14155640
CAS-Nummer: 4002-71-5
Molekulargewicht: 239.06 g/mol
InChI-Schlüssel: UHTVBJXMVOXSBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile is a chemical compound known for its distinctive structure and properties. It belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile typically involves the diazotization of 2,4-dichloroaniline followed by coupling with malononitrile. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization and coupling reactions. The process can be summarized as follows:

    Diazotization: 2,4-dichloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    Coupling: The diazonium salt is then reacted with malononitrile in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of [(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile involves its interaction with molecular targets through the diazenyl group. This group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(e)-(2,4-Dichlorophenyl)diazenyl]malononitrile
  • (e)-(2,4-Dichlorophenyl)diazenylmalononitrile

Uniqueness

[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Eigenschaften

CAS-Nummer

4002-71-5

Molekularformel

C9H4Cl2N4

Molekulargewicht

239.06 g/mol

IUPAC-Name

2-[(2,4-dichlorophenyl)diazenyl]propanedinitrile

InChI

InChI=1S/C9H4Cl2N4/c10-6-1-2-9(8(11)3-6)15-14-7(4-12)5-13/h1-3,7H

InChI-Schlüssel

UHTVBJXMVOXSBD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)N=NC(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.